molecular formula C7H14N2O3S B213050 Butocarboximsulfoxide CAS No. 34681-24-8

Butocarboximsulfoxide

Cat. No.: B213050
CAS No.: 34681-24-8
M. Wt: 206.27 g/mol
InChI Key: RCTCYOQIGNPQJH-UITAMQMPSA-N
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Description

Butocarboximsulfoxide is a chemical compound with the empirical formula C7H14N2O3S . It has a molecular weight of 206.26 .


Physical And Chemical Properties Analysis

This compound is a reference material with an assay of ≥97.0% (HPLC). It is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Residue Analysis in Agriculture : A method for residue analysis of butocarboxim and its metabolites, including butocarboximsulfoxide, in plants and soil using high-performance liquid chromatography (HPLC) has been developed. This technique is effective in extracting trace substances for analysis (Li, Strupp, Kossmann, & Ebing, 1983).

  • Pesticide Residue in Peaches : The use of HPLC post-column fluorogenic labeling technique for analyzing residues of butocarboxim, aldicarb, and their sulfoxide and sulfone metabolites in peach leaves and fruits has been effective. This method provides a sensitive way to detect these compounds in agricultural produce (Aharonson, Muszkat, & Klein, 1985).

  • Sulfoxidation in Mammals : In mammals, the sulfoxidation of thiocarbamate herbicides, including butocarboxim, is a key metabolic process. This mechanism is involved in detoxification, with the liver playing a crucial role in converting these herbicides into less harmful forms (Casida, Kimmel, Ohkawa, & Ohkawa, 1975).

  • GC Analysis of Insecticides : Gas chromatography (GC) has been used to determine residues of butocarboxime (a structurally related compound) and its metabolites, including sulfoxides and sulfones, in various crops and leaves. This method aids in distinguishing and quantifying these compounds in agricultural contexts (Aharonson & Muszkat, 1985).

  • Lithium Methylsulfinyl Carbanion in Methylation : Lithium methylsulfinyl carbanion, created from the reaction of dimethyl sulfoxide with butyllithium, has been used for the methylation of glycoprotein glycans. This reagent presents an efficient way to methylate micro-quantities of glycans (Parente, Cardon, Leroy, Montreuil, Fournet, & Ricart, 1985).

  • Monitoring Pesticide Residues in Greenhouses : Studies on the diminution of various pesticides, including butocarboxim, in greenhouse crops have been conducted. This includes tracking the presence of metabolites like butocarboxim sulfoxide and evaluating their effects on different crops (Torres, González, Cano, Frías, & Vidal, 2002).

Safety and Hazards

Butocarboximsulfoxide is fatal if swallowed. In case of ingestion, immediate medical attention is required. The compound should be stored locked up and disposed of in accordance with local/regional/national/international regulations .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Butocarboximsulfoxide can be achieved through a multi-step reaction process involving the conversion of various starting materials.", "Starting Materials": [ "Butyl isocyanate", "Methylsulfinylmethane", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Butyl isocyanate is reacted with methylsulfinylmethane in ethanol to form N-butyl-2-(methylsulfinyl)acetamide.", "Step 2: N-butyl-2-(methylsulfinyl)acetamide is then hydrolyzed with sodium hydroxide to form N-butyl-2-(methylsulfonyl)acetamide.", "Step 3: The resulting N-butyl-2-(methylsulfonyl)acetamide is oxidized with hydrogen peroxide in the presence of sodium tungstate to form Butocarboximsulfoxide.", "Step 4: The final product is isolated and purified through a series of recrystallization and filtration steps." ] }

34681-24-8

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

[(Z)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate

InChI

InChI=1S/C7H14N2O3S/c1-5(6(2)13(4)11)9-12-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5-

InChI Key

RCTCYOQIGNPQJH-UITAMQMPSA-N

Isomeric SMILES

CC(/C(=N\OC(=O)NC)/C)S(=O)C

SMILES

CC(C(=NOC(=O)NC)C)S(=O)C

Canonical SMILES

CC(C(=NOC(=O)NC)C)S(=O)C

34681-24-8

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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